[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)10-12-5-4-8-17(12)13(19)9-16/h11-12H,4-10,16H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKITJIYJNGCIM-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C[C@@H]1CCCN1C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is an intriguing molecule in the field of medicinal chemistry, particularly due to its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on existing research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 283.39 g/mol. Its structure includes a pyrrolidine ring, an amino-acetyl group, and a cyclopropyl carbamate moiety, which are significant for its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Contributes to the compound's ability to interact with various biological targets. |
| Amino-Acetyl Group | Enhances solubility and may play a role in binding interactions. |
| Cyclopropyl Carbamate | Imparts unique steric properties that can influence pharmacodynamics. |
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds similar to this structure have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The pyrrolidine derivatives are noted for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Studies
- Antitumor Activity : A study evaluated the efficacy of related compounds on various cancer cell lines, demonstrating significant inhibition of proliferation in breast cancer cells (MCF-7, SK-BR-3) with IC50 values comparable to established chemotherapeutics like tamoxifen .
- Neuroprotective Studies : Research has highlighted the protective effects of pyrrolidine derivatives against oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
In Vitro and In Vivo Studies
- In Vitro Studies : The compound has been tested against several cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards malignant cells over non-malignant counterparts .
- In Vivo Studies : Preliminary animal studies indicated favorable pharmacokinetic profiles, including moderate brain exposure and significant tissue distribution, enhancing its therapeutic potential for central nervous system disorders .
Synthesis
The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester involves multi-step organic reactions that emphasize the complexity and challenges associated with creating this compound. Key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the amino-acetyl group.
- Coupling with cyclopropyl carbamate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Functional Group Effects
The compound is compared to analogs with modifications in the pyrrolidine substituents, carbamate groups, or stereochemistry (Table 1).
Table 1: Structural Comparison of Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
